N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide;hydrochloride
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Overview
Description
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide;hydrochloride is a synthetic compound that combines the structural features of adamantane, thiazole, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide;hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylphenyl isothiocyanate with 2-bromo-1-(5-methyl-1,3-thiazol-2-yl)ethanone under basic conditions.
Adamantane Derivative Formation: Adamantane-1-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The thiazole derivative is then coupled with the adamantane acid chloride in the presence of a base such as triethylamine to form the desired carboxamide.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated adamantane derivatives.
Scientific Research Applications
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide;hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the adamantane moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability.
Biological Studies: It can be used to study the interactions of thiazole-containing compounds with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to interact with ion channels and receptors in the nervous system, potentially modulating their activity. The thiazole ring may also contribute to binding affinity and specificity by interacting with various enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide;hydrochloride is unique due to the combination of the adamantane and thiazole moieties. This combination imparts distinct physicochemical properties, such as enhanced stability and specific biological activity, which are not commonly found in other similar compounds.
Properties
IUPAC Name |
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS.ClH/c1-13-3-5-18(6-4-13)19-14(2)26-21(23-19)24-20(25)22-10-15-7-16(11-22)9-17(8-15)12-22;/h3-6,15-17H,7-12H2,1-2H3,(H,23,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHUIGNSKUCVBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C34CC5CC(C3)CC(C5)C4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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